4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid
Overview
Description
4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid is a chemical compound with the molecular formula C11H15NO5S. This compound is known for its unique structure, which includes a benzoic acid core substituted with a methyl group, a morpholine ring, and a sulfonyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the benzoic acid derivative.
Sulfonylation: The benzoic acid derivative undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Morpholine Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction, where morpholine reacts with the sulfonylated benzoic acid derivative.
Methylation: Finally, the methyl group is introduced using a methylating agent such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Morpholine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoic acid core.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted derivatives with different nucleophiles replacing the sulfonyl group.
Scientific Research Applications
4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine: Similar structure but with an amine group instead of a carboxylic acid.
4-Methyl-3-(morpholine-4-sulfonyl)-benzaldehyde: Contains an aldehyde group instead of a carboxylic acid.
4-Methyl-3-(morpholine-4-sulfonyl)-benzyl alcohol: Features a hydroxyl group instead of a carboxylic acid.
Uniqueness
4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the carboxylic acid group allows for further derivatization and conjugation, making it a versatile compound in various research applications.
Properties
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-9-2-3-10(12(14)15)8-11(9)19(16,17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGOGAHEPWTCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354283 | |
Record name | 4-Methyl-3-(morpholine-4-sulfonyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300383-08-8 | |
Record name | 4-Methyl-3-(4-morpholinylsulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300383-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-(morpholine-4-sulfonyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-3-(morpholine-4-sulfonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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